molecular formula C17H18ClNO6S B2760188 4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-12-5

4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2760188
CAS No.: 1798679-12-5
M. Wt: 399.84
InChI Key: MUCWQOBOOCZPPH-UHFFFAOYSA-N
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Description

4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound characterized by a pyrrolidine ring sulfonated at the 1-position with a 3-chloro-4-methoxyphenyl group. The pyrrolidine is further functionalized at the 3-position with an ether linkage to a 6-methyl-substituted pyran-2-one moiety. This structure combines a sulfonamide group, known for its role in medicinal chemistry (e.g., enzyme inhibition), with a pyranone ring, which is often associated with hydrogen-bonding interactions and bioactivity .

Properties

IUPAC Name

4-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6S/c1-11-7-13(8-17(20)24-11)25-12-5-6-19(10-12)26(21,22)14-3-4-16(23-2)15(18)9-14/h3-4,7-9,12H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWQOBOOCZPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrrolidine-pyranone 3-Chloro-4-methoxyphenyl sulfonyl Moderate polarity; potential H-bonding via pyranone
1-(3-Chloro-5-(trifluoromethyl)... (E5) Pyrazole Trifluoromethyl-pyridine sulfonamide High lipophilicity; metabolic stability
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)... (E4) Dihydropyrimidinone 4-Methoxyphenyl sulfanyl Redox-active; possible thiol-mediated reactivity
3-((((2R,3R,4R,5R)... (E2) Tetrahydrofuran-pyrimidinone Bis(4-methoxyphenyl)methoxy Stereochemical complexity; rigid conformation

Research Implications

  • Synthetic Challenges: The target compound’s ether linkage between pyrrolidine and pyranone may require specialized coupling conditions, akin to phosphoramidite chemistry used in ’s nucleotide analog synthesis .
  • Crystallography: SHELX-based refinement () would be critical for resolving the compound’s conformation, particularly the sulfonyl group’s orientation and pyranone planarity .
  • Hydrogen-Bonding Networks: The pyranone’s carbonyl group likely participates in graph-set motifs (e.g., C=O···H-N), as described in ’s analysis of molecular aggregates .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Sulfonylation of pyrrolidine derivatives with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-pyrrolidine intermediate .
  • Step 2 : Coupling the intermediate with 6-methyl-2H-pyran-2-one via nucleophilic substitution at the pyrrolidine-3-oxy position. Use polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., K₂CO₃) to avoid side reactions .
  • Yield Optimization : Monitor reaction progress using TLC/HPLC and purify via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrrolidine sulfonyl group (δ ~3.5–4.0 ppm for pyrrolidine protons, δ ~135–140 ppm for sulfonyl carbons) and pyranone moiety (δ ~5.5–6.5 ppm for olefinic protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) using single-crystal X-ray diffraction, as demonstrated for structurally similar sulfonylated heterocycles .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay models for this compound?

  • Methodological Answer :

  • Controlled Assay Conditions : Standardize variables such as solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize matrix effects .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Follow-Up : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity if activity varies between cell-based and enzymatic assays .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s multifunctional groups?

  • Methodological Answer :

  • Functional Group Modification : Synthesize analogs with variations (e.g., replacing the methoxy group with hydroxyl or halogens) to evaluate electronic effects on bioactivity .
  • Computational Modeling : Use DFT (density functional theory) to calculate electrostatic potential maps and identify key pharmacophoric features (e.g., sulfonyl group as a hydrogen bond acceptor) .
  • Biological Profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to map selectivity and infer SAR .

Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition temperatures .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life .
  • Mechanistic Insights : Isolate degradation byproducts (e.g., sulfonic acid derivatives) and propose pathways using MS/MS fragmentation patterns .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

  • Methodological Answer :

  • Solvent Screening : Use a standardized shake-flask method with UV/Vis quantification. Test solvents like water (pH 1–13 buffers), ethanol, DMSO, and chloroform .
  • Molecular Dynamics (MD) Simulations : Predict solvation free energy to rationalize experimental solubility trends .
  • Crystallinity Impact : Compare amorphous vs. crystalline forms (via XRD) since crystallinity drastically reduces solubility .

Q. What experimental designs mitigate variability in cytotoxicity assays caused by the compound’s autofluorescence?

  • Methodological Answer :

  • Fluorescence Quenching : Add non-fluorescent quenchers (e.g., trypan blue) or use luminescence-based assays (e.g., CellTiter-Glo®) .
  • Control Experiments : Include vehicle-only controls and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .
  • Spectral Deconvolution : Use fluorescence microscopy with narrow-band filters to isolate signal from background .

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